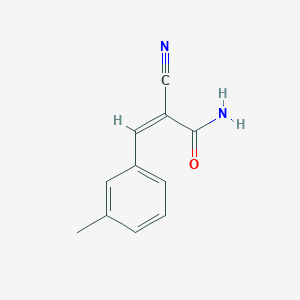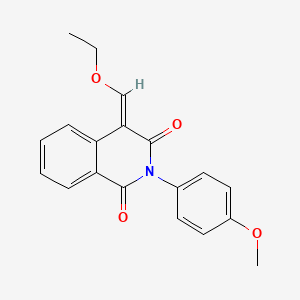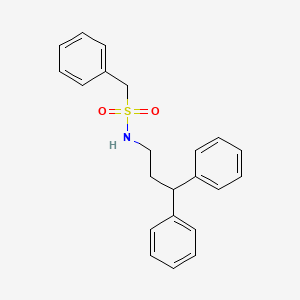
(2Z)-2-Cyano-3-(3-methylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-Cyano-3-(3-methylphenyl)prop-2-enamide, commonly known as MCP, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. MCP belongs to the family of enamide compounds, which are known for their diverse range of biological activities.
Wirkmechanismus
The mechanism of action of MCP is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in the growth and proliferation of cancer cells. MCP has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MCP has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MCP has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MCP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent biological activities, making it a useful tool for studying various biological processes. However, MCP has certain limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for MCP research. One potential area of research is the development of novel MCP derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of MCP and its derivatives. This could lead to the identification of new targets for the treatment of various diseases. Additionally, MCP could be used as a building block for the synthesis of various organic materials with unique properties.
Synthesemethoden
MCP can be synthesized through various methods, including the reaction of 3-methylbenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. Another method involves the reaction of 3-methylbenzaldehyde with malononitrile in the presence of piperidine and acetic acid. The resulting product is then treated with acetic anhydride to obtain MCP.
Wissenschaftliche Forschungsanwendungen
MCP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, MCP has been shown to exhibit potent anticancer, antimicrobial, and antifungal activities. It has also been found to possess anti-inflammatory and analgesic properties. In material science, MCP has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. In organic synthesis, MCP has been used as a starting material for the synthesis of various biologically active compounds.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-3-2-4-9(5-8)6-10(7-12)11(13)14/h2-6H,1H3,(H2,13,14)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWZFCCTKYZOQI-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C#N)\C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(3-methylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459655.png)

![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)

![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B7459687.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)


![2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7459712.png)

![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)
![N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459728.png)